5,7,7-Trimethyloct-5-en-2-one
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Overview
Description
5,7,7-Trimethyloct-5-en-2-one is an organic compound with the molecular formula C11H20O. It is a branched hydrocarbon with a ketone functional group. This compound is known for its unique structure, which includes a double bond and multiple methyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,7-Trimethyloct-5-en-2-one can be achieved through various organic reactions. One common method involves the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is conducted under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Catalytic processes using metal catalysts such as palladium or nickel can be employed to facilitate the formation of the enone structure. These methods often involve high-pressure and high-temperature conditions to achieve optimal yields.
Chemical Reactions Analysis
Types of Reactions
5,7,7-Trimethyloct-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the double bond or the ketone group is targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5,7,7-Trimethyloct-5-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties and its role as an intermediate in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5,7,7-Trimethyloct-5-en-2-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond in the enone structure can participate in conjugate addition reactions, making it reactive towards nucleophiles. These interactions can modulate biological pathways and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5,7,7-Trimethyl-2-(1,3,3-trimethylbutyl)-1-octanesulfonyl chloride
- 1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-one
Uniqueness
5,7,7-Trimethyloct-5-en-2-one is unique due to its specific arrangement of methyl groups and the presence of both a double bond and a ketone group. This combination of structural features imparts distinct chemical reactivity and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
61478-34-0 |
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Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
5,7,7-trimethyloct-5-en-2-one |
InChI |
InChI=1S/C11H20O/c1-9(6-7-10(2)12)8-11(3,4)5/h8H,6-7H2,1-5H3 |
InChI Key |
ZJAFSWKCAMDHEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(C)(C)C)CCC(=O)C |
Origin of Product |
United States |
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